N-Desmethyl clomipramine

Catalog No.
S651439
CAS No.
29854-14-6
M.F
C18H22Cl2N2
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl clomipramine

CAS Number

29854-14-6

Product Name

N-Desmethyl clomipramine

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C18H22Cl2N2

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H

InChI Key

KMDDAZOLOSKTKZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

demethylchlorimipramine, desmethylchlorimipramine, desmethylclomipramine, desmethylclomipramine hydrochloride, N-demethylclomipramine

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

N-Desmethylclomipramine (hydrochloride) is a certified reference material that is an active metabolite of clomipramine. This product is intended for research and forensic applications.
N-Desmethylclomipramine (hydrochloride) is an analytical reference material that is an active metabolite of clomipramine. This product is intended for research and forensic applications.
A metabolite of Clomipramine.

N-Desmethylclomipramine (CAS: 29854-14-6), also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) clomipramine.[1] Following administration, clomipramine is N-demethylated in the liver, often resulting in plasma concentrations of N-desmethylclomipramine that are higher than the parent compound.[1] This metabolite is not merely an inactive byproduct; it possesses a distinct pharmacological profile and contributes significantly to the overall therapeutic and side-effect profile of clomipramine treatment.[1] Consequently, high-purity N-Desmethylclomipramine serves as an essential analytical reference standard for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, allowing for the accurate quantification of this key metabolite in biological matrices.[2][3][4][5]

Procuring the parent drug, clomipramine, as a substitute for N-desmethylclomipramine is unsuitable for research and analytical applications that require pharmacological specificity or quantitative accuracy. N-Desmethylclomipramine exhibits a distinct monoamine transporter binding profile, characterized by significantly higher potency for the norepinephrine transporter (NET) and lower potency for the serotonin transporter (SERT) compared to clomipramine.[1] This inverted selectivity profile means the two compounds are not interchangeable for studies designed to isolate noradrenergic versus serotonergic effects. Furthermore, in any analytical context, such as pharmacokinetics or toxicology, using clomipramine as a proxy for its metabolite would yield inaccurate quantification, as their distinct physicochemical properties lead to different retention times and mass spectrometry fragmentation patterns, making a dedicated, high-purity standard of N-desmethylclomipramine essential for reliable data.[2][3]

Potent Norepinephrine Transporter (NET) Occupancy In Vivo, Exceeding Parent Compound

In a non-human primate PET imaging study, N-desmethylclomipramine demonstrated substantially higher in vivo potency for the norepinephrine transporter (NET) compared to its parent compound, clomipramine.[2] N-desmethylclomipramine required a four-fold lower dose (0.11 mg/kg) and a 5.5-fold lower plasma concentration (4.4 ng/mL) to achieve 50% occupancy (Kd) of NET compared to clomipramine (0.44 mg/kg and 24.5 ng/mL, respectively).[2]

Evidence DimensionIn Vivo NET Occupancy (Kd)
Target Compound Data0.11 mg/kg dose or 4.4 ng/mL plasma concentration
Comparator Or BaselineClomipramine: 0.44 mg/kg dose or 24.5 ng/mL plasma concentration
Quantified Difference4x higher potency by dose; 5.5x higher potency by plasma concentration
ConditionsIn vivo PET imaging in non-human primates using (S,S)-[(18)F]FMeNER-D2 radioligand.

This demonstrates that N-desmethylclomipramine is the primary driver of NET inhibition during clomipramine therapy, making it the correct compound for studying noradrenergic-specific effects.

Distinct Monoamine Transporter Selectivity Profile vs. Clomipramine

In vitro studies consistently show that N-desmethylclomipramine has a pharmacological profile distinct from its parent compound. While clomipramine is a potent serotonin reuptake inhibitor (SRI), N-desmethylclomipramine is a more potent inhibitor of norepinephrine (noradrenaline) and dopamine uptake.[2] This shift in activity from a primarily serotonergic compound to one with significant noradrenergic action is a key differentiator. For example, one study reported clomipramine's Ki values for SERT and NET as 0.24 nM and 38 nM respectively, while its metabolite N-desmethylclomipramine had Ki values of 1.1 nM for SERT and 0.86 nM for NET, indicating a shift from ~158-fold SERT selectivity for the parent to near-equal affinity for the metabolite.

Evidence DimensionIn Vitro Transporter Binding Affinity (Ki, nM)
Target Compound DataSERT: 1.1 nM; NET: 0.86 nM
Comparator Or BaselineClomipramine: SERT: 0.24 nM; NET: 38 nM
Quantified DifferenceShifts from >150-fold SERT selective (Clomipramine) to balanced, high-affinity NET/SERT activity (N-Desmethylclomipramine).
ConditionsRadioligand binding assays with human cloned transporters. Data compiled from multiple sources.

This evidence justifies the procurement of N-desmethylclomipramine for any research aiming to isolate or study noradrenergic mechanisms that are secondary or absent with the parent drug.

Essential Reference Standard for Bioanalytical Method Validation and Pharmacokinetic Monitoring

The development of robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of clomipramine requires the simultaneous quantification of both the parent drug and N-desmethylclomipramine.[2][3] Validated LC-MS/MS methods demonstrate distinct chromatographic retention and mass transitions for each compound (e.g., Q1→Q3 transitions of m/z 315.2→86.2 for clomipramine and m/z 301.1→72.1 for N-desmethylclomipramine).[3] The use of a certified N-desmethylclomipramine reference standard is non-negotiable for establishing method linearity, accuracy, and precision over clinically relevant concentration ranges (e.g., 0.500-200.000 ng/mL).[3]

Evidence DimensionAnalytical Method Requirement
Target Compound DataRequired as a distinct analytical standard for method validation (linearity, accuracy, sensitivity).
Comparator Or BaselineClomipramine standard is insufficient as it cannot be used to quantify the metabolite.
Quantified DifferenceQualitatively distinct; non-interchangeable for quantitative analysis.
ConditionsLC-MS/MS and HPLC-UV methods for quantification in human plasma.

This is a primary procurement driver: researchers conducting clinical or preclinical clomipramine studies must purchase N-desmethylclomipramine as a separate standard to generate valid data.

Isolating Noradrenergic Contributions to Antidepressant Efficacy

For research aiming to differentiate the specific behavioral or cellular effects driven by norepinephrine reuptake inhibition versus serotonin reuptake inhibition, N-desmethylclomipramine is the appropriate tool. Its high in vivo potency at NET allows for targeted studies of noradrenergic pathway modulation, which cannot be achieved using the more serotonin-selective parent drug, clomipramine.[2]

Pharmacokinetic and Metabolism (DMPK) Studies of Clomipramine

In any preclinical or clinical study evaluating the absorption, distribution, metabolism, and excretion of clomipramine, this compound is an indispensable reference material. It is required for building calibration curves to accurately quantify the formation and clearance of this major active metabolite in plasma, urine, or tissue homogenates.[3]

Clinical and Forensic Toxicology Reference Standard

As the primary active metabolite, N-desmethylclomipramine is a required standard in clinical toxicology panels for monitoring patient compliance and assessing potential overdose scenarios involving clomipramine. Its use ensures accurate quantification for therapeutic drug monitoring to optimize dosing and minimize toxicity.[6]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

336.1160041 Da

Monoisotopic Mass

336.1160041 Da

Heavy Atom Count

22

Dates

Last modified: 08-15-2023

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